molecular formula C21H19N3O2 B4179240 1-(1-allyl-1H-benzimidazol-2-yl)-3-benzyl-2,5-pyrrolidinedione

1-(1-allyl-1H-benzimidazol-2-yl)-3-benzyl-2,5-pyrrolidinedione

Cat. No. B4179240
M. Wt: 345.4 g/mol
InChI Key: RHYPBGIAQHMDKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-allyl-1H-benzimidazol-2-yl)-3-benzyl-2,5-pyrrolidinedione (ABPP) is a compound that has gained significant attention in recent years due to its potential application in scientific research. ABPP is a heterocyclic compound that contains a benzimidazole ring, a pyrrolidinedione ring, and an allyl group attached to the benzimidazole ring. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of 1-(1-allyl-1H-benzimidazol-2-yl)-3-benzyl-2,5-pyrrolidinedione is based on its ability to bind to enzymes and inhibit their activity. 1-(1-allyl-1H-benzimidazol-2-yl)-3-benzyl-2,5-pyrrolidinedione contains a reactive group that can covalently bind to the active site of enzymes, thereby inhibiting their activity. This compound has been shown to have high selectivity towards specific enzymes, making it a useful tool for studying enzyme function.
Biochemical and Physiological Effects:
1-(1-allyl-1H-benzimidazol-2-yl)-3-benzyl-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects, including inhibition of enzyme activity, induction of apoptosis, and inhibition of cancer cell growth. This compound has also been shown to have potential applications in the treatment of inflammatory diseases, as it has been shown to inhibit the activity of inflammatory enzymes.

Advantages and Limitations for Lab Experiments

1-(1-allyl-1H-benzimidazol-2-yl)-3-benzyl-2,5-pyrrolidinedione has several advantages for use in lab experiments, including its high selectivity towards specific enzymes, its ability to covalently bind to enzyme active sites, and its potential applications in cancer research and the treatment of inflammatory diseases. However, 1-(1-allyl-1H-benzimidazol-2-yl)-3-benzyl-2,5-pyrrolidinedione also has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for the study of 1-(1-allyl-1H-benzimidazol-2-yl)-3-benzyl-2,5-pyrrolidinedione, including its potential applications in the fields of drug discovery and enzyme function analysis. Further research is needed to fully understand the mechanism of action of 1-(1-allyl-1H-benzimidazol-2-yl)-3-benzyl-2,5-pyrrolidinedione and its potential applications in scientific research. Additionally, the development of new synthetic methods for 1-(1-allyl-1H-benzimidazol-2-yl)-3-benzyl-2,5-pyrrolidinedione may lead to the discovery of new compounds with improved properties and potential applications in scientific research.

Scientific Research Applications

1-(1-allyl-1H-benzimidazol-2-yl)-3-benzyl-2,5-pyrrolidinedione has been studied extensively for its potential application in scientific research. This compound has been shown to have potent inhibitory activity against various enzymes, including serine proteases, cysteine proteases, and metalloproteases. 1-(1-allyl-1H-benzimidazol-2-yl)-3-benzyl-2,5-pyrrolidinedione has also been shown to have potential applications in the field of cancer research, as it has been shown to inhibit the growth of cancer cells and induce apoptosis.

properties

IUPAC Name

3-benzyl-1-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-2-12-23-18-11-7-6-10-17(18)22-21(23)24-19(25)14-16(20(24)26)13-15-8-4-3-5-9-15/h2-11,16H,1,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYPBGIAQHMDKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2N=C1N3C(=O)CC(C3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-1-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]pyrrolidine-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(1-allyl-1H-benzimidazol-2-yl)-3-benzyl-2,5-pyrrolidinedione
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1-(1-allyl-1H-benzimidazol-2-yl)-3-benzyl-2,5-pyrrolidinedione
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1-(1-allyl-1H-benzimidazol-2-yl)-3-benzyl-2,5-pyrrolidinedione
Reactant of Route 4
1-(1-allyl-1H-benzimidazol-2-yl)-3-benzyl-2,5-pyrrolidinedione
Reactant of Route 5
1-(1-allyl-1H-benzimidazol-2-yl)-3-benzyl-2,5-pyrrolidinedione
Reactant of Route 6
1-(1-allyl-1H-benzimidazol-2-yl)-3-benzyl-2,5-pyrrolidinedione

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